molecular formula C12H25NO B13275597 4-[(3-Methylcyclohexyl)amino]pentan-1-ol

4-[(3-Methylcyclohexyl)amino]pentan-1-ol

Cat. No.: B13275597
M. Wt: 199.33 g/mol
InChI Key: GPKHSDYMWBGSQS-UHFFFAOYSA-N
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Description

4-[(3-Methylcyclohexyl)amino]pentan-1-ol is an organic compound with the molecular formula C₁₂H₂₅NO It is a derivative of pentanol, featuring a cyclohexyl group substituted with a methyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol typically involves the reaction of 3-methylcyclohexylamine with pentanal under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-[(3-Methylcyclohexyl)amino]pentan-2-one.

    Reduction: Formation of 4-[(3-Methylcyclohexyl)amino]pentane.

    Substitution: Formation of halogenated derivatives such as 4-[(3-Methylcyclohexyl)amino]pentyl chloride.

Scientific Research Applications

4-[(3-Methylcyclohexyl)amino]pentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexyl)amino]pentan-1-ol
  • 4-[(3-Methylcyclohexyl)amino]butan-1-ol
  • 4-[(3-Methylcyclohexyl)amino]hexan-1-ol

Uniqueness

4-[(3-Methylcyclohexyl)amino]pentan-1-ol is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-[(3-methylcyclohexyl)amino]pentan-1-ol

InChI

InChI=1S/C12H25NO/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14/h10-14H,3-9H2,1-2H3

InChI Key

GPKHSDYMWBGSQS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC(C)CCCO

Origin of Product

United States

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